5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine
Description
5-Methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a heterocyclic compound featuring a fused pyridine-azepine ring system with a methyl substituent at the 5-position. Its structure combines a pyridine ring (six-membered aromatic nitrogen-containing ring) fused to an azepine ring (seven-membered nitrogen-containing ring).
Properties
IUPAC Name |
5-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-9-4-2-7-12-10(9)5-3-6-11-8/h2,4,7-8,11H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUAWFUNGIJNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCCN1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Key Observations:
- Ring Fusion Position : The [3,2-c] fusion in the target compound distinguishes it from analogs like [3,2-b] or [2,3-d], altering electronic distribution and steric effects.
- Substituent Effects : Methyl groups (e.g., at C5 or C2) increase hydrophobicity, while polar groups like carbonitrile or dihydrochloride salts improve solubility .
Biological Activity
5-Methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.21 g/mol
- IUPAC Name : 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions from 2-aminopyridine and 1,4-dihalobutanes under basic conditions. This method allows for the formation of the azepine ring while maintaining the integrity of the pyridine structure .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A notable study evaluated several derivatives against pathogenic bacteria and fungi:
- Key Findings :
| Compound | MIC (µM) | Activity |
|---|---|---|
| 3g | 0.21 | Antibacterial |
| 3f | Variable | Antifungal |
| 3a | Moderate | Antibacterial |
Anticancer Properties
The compound's mechanism of action in cancer cells involves modulation of enzyme activities related to cell proliferation. Studies have indicated that it can inhibit specific enzymes that are crucial for tumor growth:
- Mechanism :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents lead to different biological profiles:
- Active Substituents : Methyl groups at specific positions enhance activity.
- Comparative Analysis : Structural analogs such as 5H,6H,7H,8H,9H-pyrido[3,2-b]azepine exhibit different binding affinities due to variations in ring fusion patterns .
Case Studies
-
Antimicrobial Screening :
- A series of derivatives were synthesized and screened for antimicrobial efficacy. Compound 3g showed the highest inhibitory effect against both Gram-negative and Gram-positive bacteria.
- In vitro assays confirmed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells.
-
Docking Studies :
- Molecular docking simulations revealed that compound 3g forms critical interactions with amino acids in the active sites of target enzymes like DNA gyrase.
- Binding energies were comparable to established antibiotics like ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
